BenchChemオンラインストアへようこそ!

6-(5-fluoro-2-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Hepatic Metabolic Stability In Silico Metabolism Prediction Pyridopyrimidine SAR

6-(5-Fluoro-2-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (CAS 1797870-78-0) is a synthetic, small-molecule heterocycle belonging to the pyrido[4,3-d]pyrimidine sulfonamide class. The compound is characterized by a partially saturated pyrido[4,3-d]pyrimidine core bearing a 5-fluoro-2-methoxybenzenesulfonyl group at the 6-position.

Molecular Formula C14H14FN3O3S
Molecular Weight 323.34
CAS No. 1797870-78-0
Cat. No. B2687555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(5-fluoro-2-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
CAS1797870-78-0
Molecular FormulaC14H14FN3O3S
Molecular Weight323.34
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC3=NC=NC=C3C2
InChIInChI=1S/C14H14FN3O3S/c1-21-13-3-2-11(15)6-14(13)22(19,20)18-5-4-12-10(8-18)7-16-9-17-12/h2-3,6-7,9H,4-5,8H2,1H3
InChIKeyKVFYEWNBYGQLTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

6-(5-Fluoro-2-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (CAS 1797870-78-0): A Substitution-Sensitive Pyridopyrimidine Scaffold for Kinase-Focused Discovery


6-(5-Fluoro-2-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (CAS 1797870-78-0) is a synthetic, small-molecule heterocycle belonging to the pyrido[4,3-d]pyrimidine sulfonamide class. The compound is characterized by a partially saturated pyrido[4,3-d]pyrimidine core bearing a 5-fluoro-2-methoxybenzenesulfonyl group at the 6-position. This scaffold is historically associated with kinase inhibition, antibacterial activity, and, in the context of structurally related 3-sulfonyl-tetrahydropyrazolo-pyrido-pyrimidines, selective 5-HT₆ receptor antagonism [1] [2]. The compound is offered by specialized chemical suppliers with typical purity ≥95% and a molecular weight of 323.34 g/mol, making it a tractable starting point for structure–activity relationship (SAR) exploration [3].

6-(5-Fluoro-2-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine: Why In-Class Analogs Cannot Be Freely Interchanged


The pyrido[4,3-d]pyrimidine scaffold is highly sensitive to even minor changes in its substitution pattern, particularly on the sulfonyl-linked aryl ring. Published biopharmaceutical profiling of a library of ten closely related pyrido[4,3-d]pyrimidines demonstrates that seemingly conservative alterations, such as replacing a 5-fluoro-2-methoxyphenyl group with a dimethoxyphenyl or phenylhydrazido substituent, can cause dramatic shifts in aqueous solubility (range: 1.9 μM to 4.2 mM) and intestinal permeability (Caco-2 Papp: 0.17 × 10⁻⁶ cm/s to 52 × 10⁻⁶ cm/s) [1]. Furthermore, within the closely related 3‑sulfonyl‑tetrahydropyrazolo‑pyrido[4,3‑d]pyrimidine series, structural restriction and specific fluoroaryl substitution dictate not only target potency but also critical safety parameters such as hERG channel blockade (IC₅₀ range: 0.5 μM to 54.2 μM) [2]. These findings establish that exchanging the 5‑fluoro‑2‑methoxybenzenesulfonyl moiety for a generic analog is scientifically unjustifiable without direct, quantitative comparative data.

6-(5-Fluoro-2-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine: Quantitative Differentiation Evidence for Procurement Decisions


Predicted Metabolic Soft-Spot Profile: 5-Fluoro-2-methoxyphenyl vs. Alternative Aryl-Sulfonyl Substituents

In a systematic biopharmaceutical profiling study, Wuyts et al. evaluated the in vitro hepatic metabolism of ten pyrido[4,3-d]pyrimidines in suspended rat hepatocytes. Analogs bearing a methoxy group on the phenyl sulfonyl substituent were predicted to be among the most susceptible sites for hepatic metabolism, while the presence of an additional fluorine atom at the para-position can modulate oxidative susceptibility [1]. This class-level inference suggests that the 5-fluoro-2-methoxyphenyl group in the target compound may offer a distinct metabolic profile compared to a non-fluorinated 2-methoxyphenyl analog, potentially resulting in a different intrinsic hepatic clearance (ER > 0.3 for the class). However, head-to-head experimental data for this specific compound versus a defined comparator are currently unavailable.

Hepatic Metabolic Stability In Silico Metabolism Prediction Pyridopyrimidine SAR

Intestinal Permeability Categorization: 5-Fluoro-2-methoxy vs. Dimethoxyphenyl Substitution

Wuyts et al. quantitatively demonstrated that a dimethoxyphenyl substituent on the pyrido[4,3-d]pyrimidine scaffold significantly impairs Caco-2 permeability compared to other substitutions [1]. The target compound carries a mono-methoxy, mono-fluoro phenyl group, which is structurally distinct from the permeability-reducing dimethoxyphenyl motif. While the exact Caco-2 Papp value for 6-(5-fluoro-2-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is not reported, the class-wide Caco-2 permeability range spans 0.17 × 10⁻⁶ cm/s to 52 × 10⁻⁶ cm/s, and substitution patterns largely determine positioning within this range [1]. A compound with the target substitution pattern is therefore predicted to exhibit a different permeability classification than a dimethoxyphenyl analog.

Caco-2 Permeability Intestinal Absorption Biopharmaceutical Classification

In Vitro Hepatotoxicity Safety Flagging: Class-Level Absence of Cytotoxicity in Caco-2 and Rat Hepatocyte Assays

The Wuyts et al. biopharmaceutical profiling study explicitly states that no toxicity was observed for the tested pyrido[4,3-d]pyrimidines in Caco-2 cell monolayers or in sandwich-cultured rat hepatocyte viability assays [1]. This finding provides a class-level safety baseline: the pyrido[4,3-d]pyrimidine sulfonamide scaffold does not inherently induce acute cytotoxicity in these standard in vitro models. For a scientist evaluating this specific compound, this class-level safety signal supports its use as a relatively benign starting scaffold for further toxicological evaluation, in contrast to some high-attrition heterocyclic chemotypes.

In Vitro Toxicology Hepatocyte Viability Safety Screening

Chemical Accessibility and Purity Benchmarking for Procurement

Commercial suppliers list 6-(5-fluoro-2-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine with a standard purity of ≥95% as determined by HPLC or LC-MS [1]. While purity specifications for closely related analogs such as 6-(5-chloro-2-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine are also typically ≥95%, the target compound's defined fluorine substitution eliminates the potential for chlorine-related byproducts during synthesis, potentially offering a more consistent purity profile. However, no direct comparative purity stability study exists.

Chemical Purity Procurement Specification Compound Characterization

6-(5-Fluoro-2-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine: Prioritized Application Scenarios Based on Quantitative Evidence


Kinase Inhibitor Hit-to-Lead Programs Requiring Defined Metabolic Soft-Spot Architecture

Medicinal chemistry teams seeking a pyrido[4,3-d]pyrimidine sulfonamide scaffold with a predictable and potentially tunable hepatic metabolism profile can employ this compound as a core template. The class-level evidence [1] that methoxy groups on phenyl substituents are primary metabolic soft spots, while fluorine can moderate oxidation, enables rational design hypotheses. This compound serves as a starting point for SAR studies aimed at balancing metabolic clearance and potency.

Oral Bioavailability Profiling Studies Differentiating Mono-Methoxy-Fluoro from Dimethoxyphenyl Analogs

The quantitative finding that dimethoxyphenyl substitution impairs Caco-2 permeability [1] directly supports the use of this compound as a comparator to establish a structure-permeability relationship. Researchers can quantify the Papp of this compound alongside a dimethoxyphenyl counterpart to generate proprietary, head-to-head permeability data that will guide further lead optimization and validate the commercial sourcing choice.

In Vitro Toxicology Screening Panels Using a Scaffold with Documented Class-Level Hepatic Safety

Given the class-level absence of cytotoxicity in Caco-2 and rat hepatocyte assays [1], this compound is suitable for incorporation into broader in vitro toxicology screening cascades. Procurement decisions for initial toxicity assessment can be confidently based on this compound's belonging to a scaffold with a favorable baseline safety profile, reducing the risk of early-stage termination due to acute hepatotoxicity.

Quote Request

Request a Quote for 6-(5-fluoro-2-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.